Anti-HBV Potency: AddMeCyt Equivalence to Leading Fluoro-Analog in a Head-to-Head Model
In a direct comparison within the same study, AddMeCyt and the 3'-fluoro analog (FddMeCyt) exhibited comparable, near-complete inhibition of hepatitis B virus (HBV) particle production at an equivalent concentration, demonstrating that the 3'-amino modification can match the potency of a halogenated counterpart in this model [1].
| Evidence Dimension | Inhibition of HBV particle production |
|---|---|
| Target Compound Data | 0.3 µM (AddMeCyt) |
| Comparator Or Baseline | 0.3 µM (FddMeCyt, 3'-fluoro-5-methyl-deoxycytidine) |
| Quantified Difference | Both compounds at 0.3 µM resulted in 'almost completely blocked' HBV production. No significant difference in potency was reported. |
| Conditions | HBV DNA-transfected human hepatoblastoma cell line 2.2.15 (HepG2 derivative) in vitro |
Why This Matters
For procurement decisions, this demonstrates that AddMeCyt provides a potent anti-HBV research tool whose activity is not inferior to a well-characterized 3'-fluoro benchmark in this critical assay, supporting its use as a validated alternative or complementary probe.
- [1] Matthes, E., von Janta-Lipinski, M., Will, H., Schröder, H. C., Merz, H., Steffen, R., & Müller, W. E. (1990). Potent inhibition of hepatitis B virus production in vitro by modified pyrimidine nucleosides. Antimicrobial Agents and Chemotherapy, 34(10), 1986–1990. View Source
